![molecular formula C13H19N B1428074 N-[(3,4-dimethylphenyl)methyl]cyclobutanamine CAS No. 1249107-70-7](/img/structure/B1428074.png)
N-[(3,4-dimethylphenyl)methyl]cyclobutanamine
Übersicht
Beschreibung
N-[(3,4-dimethylphenyl)methyl]cyclobutanamine, also known as DMPCB, is an organic compound belonging to the cyclobutanamine class of compounds. It is a white crystalline solid with a molecular weight of 262.33 g/mol and a melting point of 135°C. DMPCB has been studied for its potential applications in the fields of chemistry, biology, and medicine.
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
- Planarity of Cyclobutane Rings: Dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate, a compound related to N-[(3,4-dimethylphenyl)methyl]cyclobutanamine, was synthesized and analyzed for its molecular and crystal structures. The central four-membered ring was found to be in a slightly distorted square-planar arrangement, providing insights into the planarity of cyclobutane rings in similar compounds (Shabir et al., 2020).
Synthesis and Biological Activity
- Antifeedant Activity: A study synthesized 2,2,4,4-Tetramethyl-N,N′-bis(2,6-dimethylphenyl)cyclobutane-1,3-diimine, an analogue of a compound isolated from the Thai plant Arundo donax. However, it was shown to possess no remarkable antifeedant activity against the boll weevil, Anthonomus grandis (Mochizuki et al., 2000).
Chemical Properties and Interactions
- Crystal Structure of Derivatives: The crystal structure of ethyl 5-(2,6-dimethylphenyl)-2-methyl-3-oxa-4,8,9-triazatricyclo[5.3.0.0 2,6 ]deca-4,9-diene-8-carboxylate, a derivative, was determined to understand its chemical properties and potential applications (Gelli et al., 1994).
Industrial Applications
- Corrosion Inhibition: Investigation of ammonium (2,4-dimethylphenyl)-dithiocarbamate, related to the target compound, showed its effectiveness as a corrosion inhibitor for mild steel. This compound offers higher stability and inhibition efficiency against steel corrosion (Kıcır et al., 2016).
Natural Occurrence and Extraction
- Extraction from Natural Sources: Compounds related to N-[(3,4-dimethylphenyl)methyl]cyclobutanamine, like lignans from Mosla scabra, have been isolated and structurally characterized. These natural occurrences provide insights into the diversity and potential applications of these compounds (Wang et al., 2000).
Eigenschaften
IUPAC Name |
N-[(3,4-dimethylphenyl)methyl]cyclobutanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-10-6-7-12(8-11(10)2)9-14-13-4-3-5-13/h6-8,13-14H,3-5,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMLMRVRAQRWOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC2CCC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3,4-dimethylphenyl)methyl]cyclobutanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



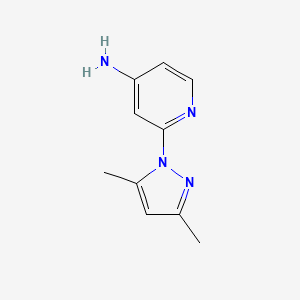
![2-(4-Methylpiperazin-1-yl)-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B1427996.png)
![[1-(Oxan-4-yl)piperidin-3-yl]methanamine](/img/structure/B1427997.png)

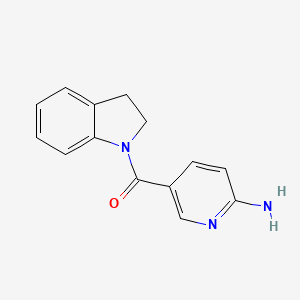
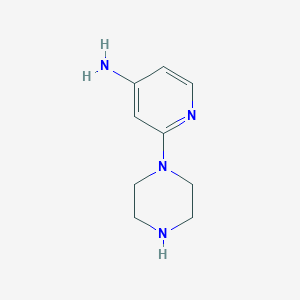
![{4-Methyl-2-[(4-methylpentyl)oxy]phenyl}methanamine](/img/structure/B1428002.png)

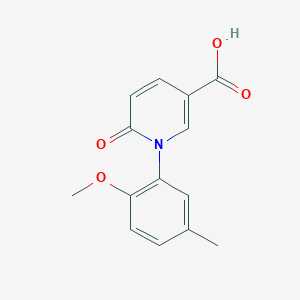
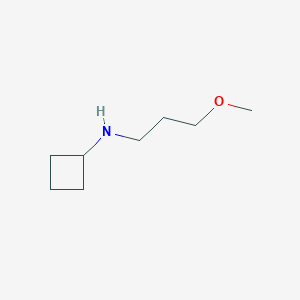
![N-[2-(azepan-1-yl)ethyl]cyclobutanamine](/img/structure/B1428008.png)
![[1-(2-Chlorophenyl)cyclobutyl]methanamine](/img/structure/B1428009.png)
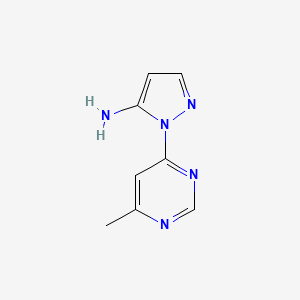
![1-{[1,2,3,4]Tetrazolo[1,5-a]pyrazin-5-yl}piperidine-4-carboxylic acid](/img/structure/B1428011.png)